Predicted Lipophilicity Difference (clogP) Between the 2-Ethoxy-4-iodo Isomer and the 4-Ethoxy-3-iodo Isomer
Computational alogP estimation (ACD/Labs Percepta v2023, consensus model) yields a value of 3.98 for the target regioisomer (2‑ethoxy‑4‑iodo) . Under identical training conditions, the 4‑ethoxy‑3‑iodo regioisomer (CAS 1806554‑67‑5) returns a consensus clogP of 4.12, making the target compound 0.14 log units less lipophilic [REFS-1, REFS-2]. The difference, though modest, is significant in fragment‑based drug discovery where every 0.1 logP increment correlates with a change in unbound intrinsic clearance in human hepatocyte assays of approximately 15–25% for compounds in the logP 3.5–4.5 range [1].
| Evidence Dimension | Calculated lipophilicity (consensus alogP) |
|---|---|
| Target Compound Data | alogP = 3.98 |
| Comparator Or Baseline | 1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene, alogP = 4.12 |
| Quantified Difference | ΔalogP = –0.14 (target is less lipophilic) |
| Conditions | ACD/Labs Percepta v2023 consensus model (neutral species, 25 °C) |
Why This Matters
A lower clogP by 0.14 units predicts reduced non-specific protein binding and potentially improved aqueous solubility for the target compound, which is advantageous when designing chemical probes that require clean pharmacokinetic profiles in cellular assays.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. *Expert Opin. Drug Discov.* 2010, 5, 235–248. (Provides the logP–clearance correlation used for the class‑level inference.) View Source
